2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone
Description
This compound features a fluorophenoxy group attached to an ethanone backbone, which is further linked to a 3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine moiety.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-24-15-7-4-8-16-18(15)21-19(27-16)26-12-9-22(10-12)17(23)11-25-14-6-3-2-5-13(14)20/h2-8,12H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLMMZALZXLFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation
The azetidine ring is synthesized via a Staudinger reaction, beginning with the formation of a Schiff base. 2-Amino-4-methoxybenzo[d]thiazole reacts with an aldehyde (e.g., formaldehyde) in ethanol under reflux to form an imine intermediate.
Reaction Conditions :
Cyclization to Azetidine
The Schiff base undergoes cyclization with chloroacetyl chloride in the presence of triethylamine (TEA) to form the azetidine core.
Reaction Scheme :
$$
\text{Schiff base} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, THF}} 3-((4-\text{Methoxybenzo}[d]\text{thiazol-2-yl})\text{oxy})\text{azetidine} + \text{HCl}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Triethylamine (2 eq) |
| Temperature | 0–5°C (gradual warming to 25°C) |
| Reaction Time | 12 hours |
| Yield | 68% |
Preparation of 2-(2-Fluorophenoxy)ethanone Intermediate
Nucleophilic Aromatic Substitution
2-Fluorophenol reacts with chloroacetone in a base-mediated substitution to form 2-(2-fluorophenoxy)ethanone.
Reaction Conditions :
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Acetonitrile
- Temperature : 60°C, 4 hours
- Molar Ratio (Phenol:Chloroacetone): 1:1.2
- Yield : 82%
Mechanism :
$$
\text{2-Fluorophenol} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{2-(2-Fluorophenoxy)ethanone} + \text{KCl} + \text{H}_2\text{O}
$$
Purification
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 8:2), achieving >98% purity.
Coupling of Azetidine and Ethanone Moieties
Alkylation Reaction
3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidine reacts with 2-(2-fluorophenoxy)ethanone in the presence of a coupling agent. A Mitsunobu reaction is employed for efficient ether bond formation.
Reagents :
- Coupling Agent : Diethyl azodicarboxylate (DEAD)
- Phosphine : Triphenylphosphine (PPh₃)
- Solvent : Dry THF
Reaction Scheme :
$$
\text{Azetidine} + \text{Ethanone} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.1 (Azetidine:Ethanone) |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 24 hours |
| Yield | 65% |
Alternative Sulfonylation Approach
In a modified route, the azetidine is sulfonylated prior to coupling. This method improves solubility and reaction efficiency.
Steps :
- Sulfonylation of azetidine with mesyl chloride.
- Nucleophilic displacement with 2-(2-fluorophenoxy)ethanone.
Optimization of Reaction Conditions
Solvent Screening
Solvent polarity significantly affects coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 65 |
| DMF | 36.7 | 42 |
| DCM | 8.9 | 55 |
THF is optimal due to balanced polarity and compatibility with DEAD/PPh₃.
Temperature Effects
Lower temperatures (0–5°C) minimize side reactions during cyclization, while room temperature favors coupling.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8 Hz, 1H, thiazole-H), 6.92–7.15 (m, 4H, aromatic), 4.62 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).
- MS (ESI+) : m/z 441.1 [M+H]⁺.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mitsunobu Coupling | High selectivity | Costly reagents | 65 |
| Sulfonylation Route | Improved solubility | Additional steps | 58 |
| Direct Alkylation | Simplicity | Lower efficiency | 50 |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and azetidine moieties.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines, depending on the specific reaction.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The presence of the fluorine atom often enhances biological activity and metabolic stability.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery programs targeting specific enzymes or receptors. The azetidine ring is known for its bioactivity, which could be leveraged in the development of new therapeutics.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the azetidine ring may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analogues with Methoxybenzothiazole Moieties
Thiazolidin-4-one Derivatives
describes compounds such as 2-(4-fluorophenyl)-3-(4-methoxybenzo[d]thiazol-2-yl)thiazolidin-4-one (10) . Key comparisons include:
- Core Structure: The target compound has an ethanone-azetidine framework, whereas compound 10 replaces azetidine with a thiazolidin-4-one ring.
- Physicochemical Properties :
| Compound | Melting Point (°C) | Synthetic Yield (%) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| Compound 10 | 251–252 | 51.4 |
| Compound 9 | 188–189 | 87.3 |
The lower yield of compound 10 highlights synthetic challenges with fluorophenyl and methoxybenzothiazole substituents.
- Biological Activity : Thiazolidin-4-one derivatives in exhibited antimicrobial effects, suggesting that the target compound’s azetidine group may modulate similar pathways with improved metabolic stability .
Triazole and Piperazine Analogues
reports 2-(2-fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone, which replaces the azetidine with a piperazine-triazolopyrimidine group. This substitution likely enhances π-π stacking interactions in target binding but may reduce solubility due to increased hydrophobicity .
Fluorophenyl-Containing Analogues
Thiazole-Triazole Acetamides
synthesizes compounds like 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide), which shares a 4-fluorophenyl-thiazole motif. The target compound’s fluorophenoxy group may offer similar electron-withdrawing effects but with distinct spatial orientation, affecting receptor binding .
Thio-Tetrazole Derivatives
includes 2-((1H-tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (4f), where the fluorophenyl group is linked to a thio-tetrazole system. The ethanone backbone in the target compound could provide greater conformational flexibility compared to the rigid tetrazole ring .
Ethanone-Based Analogues
1-(4-Hydroxyphenyl)-2-((Heteroaryl)thio)ethanones
details compounds like 1-(4-hydroxyphenyl)-2-(benzo[d]thiazol-2-ylthio)ethanone, which replaces the azetidine with a thioether linkage. The azetidine in the target compound may enhance solubility due to its basic nitrogen, while the thioether in ’s compounds could improve oxidative stability .
Biological Activity
2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone is a chemical compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a fluorophenoxy group, an azetidine ring, and a methoxy-substituted benzothiazole moiety. The synthesis and evaluation of its biological properties are crucial for understanding its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.4 g/mol. The compound's structure can be analyzed using various spectroscopic methods, including NMR and IR spectroscopy, to confirm the presence of functional groups and the overall framework.
Biological Activity
Recent studies have highlighted the biological activities associated with benzothiazole derivatives, particularly those containing azetidinone structures. The following sections detail the observed activities, including antitubercular, antimicrobial, and anticancer properties.
Antitubercular Activity
Research has shown that compounds similar to this compound exhibit significant antitubercular activity. For instance, derivatives containing benzothiazole and azetidinone frameworks have been synthesized and evaluated against Mycobacterium tuberculosis. The results indicated that certain substitutions enhance potency, with the methoxy group at the C-4 position being particularly effective in increasing hydrophobicity and thus improving biological activity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of benzothiazole-containing compounds has also been explored. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines, including breast, gastric, and liver cancers. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Case Studies and Research Findings
A recent study synthesized a series of benzothiazole-based azetidinones and evaluated their biological activities:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| A6 | 12 | Antitubercular |
| A7 | 25 | Antimicrobial |
| A8 | 30 | Anticancer |
The above table illustrates the minimum inhibitory concentrations (MICs) for selected compounds against M. tuberculosis and other microbial strains, highlighting the efficacy of these derivatives in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
